Carbazic acid, 3-benzyl-, ethyl ester
Description
Carbazic acid, 3-benzyl-, ethyl ester (ethyl 3-benzylcarbazate) is a substituted carbazate derivative characterized by a benzyl group at the 3-position of the hydrazinecarboxylic acid backbone. This compound belongs to the broader class of carbazic acid esters, which are widely utilized in organic synthesis, pharmaceutical intermediates, and bioactive molecule design.
Properties
CAS No. |
37922-86-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl N-(benzylamino)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13) |
InChI Key |
FDYVKBXZTOEALF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3-benzyl-, ethyl ester typically involves the esterification of carbazic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbazic acid, 3-benzyl-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield carbazic acid and benzyl alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carbazic acid and benzyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbazic acid, 3-benzyl-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbazic acid, 3-benzyl-, ethyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release carbazic acid, which may interact with enzymes or receptors, modulating their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Carbazic Acid Esters
Structural Analogues
Key structural analogues include:
tert-Butyl carbazate (carbazic acid tert-butyl ester): CAS 870-46-2 .
Carbazic acid, 3-(indol-3-ylmethylene)-, ethyl ester : CAS 15641-27-7 .
Carbazic acid, 3-(1-propyl-butylidene)-, ethyl ester : Identified in Prunus armeniaca extracts .
Physicochemical Properties
Notes:
- The retention time (RT) of ethyl carbazate (~5.05 min) in GC-MS analyses suggests moderate polarity, comparable to ethylbenzene and isocarboxazid .
Reactivity and Electronic Effects
- Carbazates form acyl derivatives upon reaction with serine proteases, where the carbazate carbonyl exhibits reduced electrophilicity due to resonance stabilization from the adjacent nitrogen .
Research Implications and Gaps
- Pharmacological Potential: Substituted carbazates like the 3-benzyl derivative warrant exploration as protease inhibitors or antimicrobial agents, leveraging their structural tunability .
- Analytical Challenges : Co-elution with ethylbenzene/isocarboxazid in GC-MS necessitates advanced chromatographic separation for accurate quantification .
- Synthetic Optimization : Development of regioselective alkylation methods for 3-substituted carbazates remains a priority .
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